1,2,4-Triazole vs. 1,2,3-Triazole Isomer: Heme Iron Affinity and CYP Interaction Profile
The target compound carries a 1H-1,2,4-triazole-5-carbonyl substituent, distinguishing it from the 1,2,3-triazole-4-carbonyl analogs (CAS 1705067-77-1 and CAS 1705068-15-0). Thermodynamic and spectroscopic studies demonstrate that unsubstituted 1,2,4-triazole binds heme iron with higher affinity than 1,2,3-triazole; the lower affinity of 1,2,3-triazole includes a large unfavorable entropy term originating in solvent–triazole interactions [1]. This translates to a higher propensity for Type II (low-spin) heme complex formation for 1,2,4-triazole versus water-bridged complexes for 1,2,3-triazole [1]. For users screening against CYP targets or seeking to avoid CYP-mediated metabolic liabilities, the 1,2,4-triazole isomer offers a mechanistically distinct interaction mode that cannot be replicated by substituting the 1,2,3-triazole analog.
| Evidence Dimension | Heme iron binding affinity (triazole isomer comparison) |
|---|---|
| Target Compound Data | 1,2,4-Triazole: higher heme affinity; forms classical Type II low-spin ferric heme complex; pKa (proton loss) = 10.04, pKa (proton addition) = 2.45; dipole moment = 2.72 D (gas) / 3.27 D (dioxane) [1] |
| Comparator Or Baseline | 1,2,3-Triazole: lower heme affinity due to unfavorable entropy term; forms water-bridged heme complexes that do not displace the axial water ligand; distinct dipole moment and pKa [1] |
| Quantified Difference | 1,2,4-Triazole binds heme iron with greater enthalpic favorability; 1,2,3-triazole exhibits a large unfavorable entropy penalty; 1,2,4-triazole pKa ~2.45 (proton addition) vs. distinct 1,2,3-triazole ionization; dipole moment differs by >0.5 D between gas and solution phases. |
| Conditions | Thermodynamic binding studies, DFT computational analysis, continuous-wave and HYSCORE EPR spectroscopy with CYP3A4; pKa and dipole moment from semiempirical quantum-chemical calculations. |
Why This Matters
For CYP inhibition screening or metabolic stability profiling, selecting the 1,2,4-triazole isomer (target compound) over a 1,2,3-triazole analog yields a mechanistically distinct heme interaction that cannot be extrapolated across triazole regioisomers.
- [1] Conner, K.P.; Vennam, P.; Woods, C.M.; Krzyaniak, M.D.; Bowman, M.K.; Atkins, W.M. 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole–Water–Heme Complexes. J. Am. Chem. Soc. 2012, 134, 1284–1295. pKa and dipole data from quantum-chemical study (Xueshu Baidu, College of Pharmacy, Akluj, Maharashtra). View Source
